molecular formula C19H17NO5S B2481123 2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid CAS No. 308293-17-6

2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

Cat. No.: B2481123
CAS No.: 308293-17-6
M. Wt: 371.41
InChI Key: IXGGBZXZSJGHON-UHFFFAOYSA-N
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Description

2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid is a synthetic organic compound characterized by a pyrrolidin-2,5-dione (succinimide) core substituted with a 4-ethoxyphenyl group at the 1-position and a sulfanyl-linked benzoic acid moiety at the 3-position. Its molecular formula is C₁₉H₁₇NO₅S, with a molecular weight of approximately 395.41 g/mol (inferred from structural analogs in and ). The ethoxy group (–OCH₂CH₃) on the phenyl ring introduces steric bulk and electron-donating effects, which may influence solubility, lipophilicity, and biological interactions.

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-2-25-13-9-7-12(8-10-13)20-17(21)11-16(18(20)22)26-15-6-4-3-5-14(15)19(23)24/h3-10,16H,2,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGGBZXZSJGHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of an amine with a diacid or its derivative under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyrrolidinone intermediate.

    Attachment of the Benzoic Acid Moiety: The final step involves the formation of a thioether bond between the pyrrolidinone derivative and a benzoic acid derivative. This can be accomplished using thiol-ene click chemistry or other suitable coupling reactions.

Industrial Production Methods

In an industrial setting, the production of 2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the pyrrolidinone ring.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

    Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Electron-Donating Groups (e.g., –OCH₂CH₃, –CH₃): The ethoxy group in the target compound offers moderate hydrophilicity relative to –CF₃ but greater steric bulk than –CH₃, which may affect binding pocket interactions .

Acid Moiety :

  • Replacing benzoic acid with nicotinic acid () introduces a nitrogen atom in the aromatic ring, altering electronic distribution and hydrogen-bonding patterns. This substitution could modulate interactions with enzymes or receptors .

Biological Activity

The compound 2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid is a benzoic acid derivative characterized by the presence of a pyrrolidine ring and an ethoxyphenyl group. Its molecular formula is C18H16N2O5SC_{18}H_{16}N_{2}O_{5}S and it has a molar mass of 372.39 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Research indicates that compounds with similar structures to 2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid may influence various biological pathways, including:

  • Proteasome Activity : Compounds derived from benzoic acid have been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for protein degradation and cellular homeostasis, suggesting that 2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid could play a role in modulating these processes .
  • Enzyme Activation : In vitro studies have demonstrated that certain benzoic acid derivatives can activate cathepsins B and L, which are involved in protein degradation and turnover. This activation is significant as it may contribute to the compound's potential therapeutic effects against age-related decline in proteostasis .

Cytotoxicity Studies

Cytotoxicity assays conducted on related compounds indicate a lack of significant toxicity at certain concentrations (e.g., 5 μM), which is promising for further development as therapeutic agents. The evaluation of cell growth inhibition across different cell lines (e.g., Hep-G2 and A2058) shows that these compounds can selectively target cancer cells while sparing normal cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Proteasome ActivationEnhanced activity in cell-based assays
Enzyme ActivationActivation of cathepsins B and L
Antimicrobial ActivityPotential against bacterial strains
CytotoxicityMinimal toxicity in normal fibroblasts

Case Study 1: Proteasomal Activity Enhancement

In a study examining the effects of benzoic acid derivatives on human foreskin fibroblasts, it was found that certain extracts significantly enhanced proteasomal activity at concentrations up to 10 μg/mL without causing cytotoxicity. These findings suggest that modifications to the benzoic acid structure can lead to increased bioactivity, which may be applicable to 2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid as well .

Case Study 2: Antiproliferative Effects

Another study focused on various benzoic acid derivatives demonstrated their ability to inhibit the growth of cancer cell lines while exhibiting low toxicity to normal cells. This dual effect highlights the therapeutic potential of such compounds in cancer treatment, supporting further research into 2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid for similar applications .

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